Sofosbuvir impurity I

RP-HPLC Analytical Method Validation Impurity Profiling

Sofosbuvir impurity I (CAS 2164516-85-0, molecular formula C21H27FN3O9P, molecular weight 515.43 g/mol) is a diastereomer of the HCV NS5B polymerase inhibitor Sofosbuvir (PSI-7977). It is categorized as a process-related impurity of the active pharmaceutical ingredient (API) Sofosbuvir.

Molecular Formula C21H27FN3O9P
Molecular Weight 515.431
CAS No. 2164516-85-0
Cat. No. B2924809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSofosbuvir impurity I
CAS2164516-85-0
Molecular FormulaC21H27FN3O9P
Molecular Weight515.431
Structural Identifiers
SMILESCCOC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3
InChIInChI=1S/C21H27FN3O9P/c1-4-31-18(28)13(2)24-35(30,34-14-8-6-5-7-9-14)32-12-15-17(27)21(3,22)19(33-15)25-11-10-16(26)23-20(25)29/h5-11,13,15,17,19,27H,4,12H2,1-3H3,(H,24,30)(H,23,26,29)/t13-,15+,17+,19+,21+,35-/m0/s1
InChIKeyHRGZELWFPQCNNG-NQVPMCNCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Sofosbuvir Impurity I (CAS 2164516-85-0): Diastereomeric HCV NS5B Inhibitor Reference Standard for Pharmaceutical Analysis


Sofosbuvir impurity I (CAS 2164516-85-0, molecular formula C21H27FN3O9P, molecular weight 515.43 g/mol) is a diastereomer of the HCV NS5B polymerase inhibitor Sofosbuvir (PSI-7977) [1]. It is categorized as a process-related impurity of the active pharmaceutical ingredient (API) Sofosbuvir . Structurally, it retains the core nucleotide analog scaffold including the 2'-fluoro-2'-methyluridine moiety and the phosphoramidate prodrug group, but differs in the stereochemical configuration at one or more chiral centers relative to the parent API, resulting in a distinct three-dimensional arrangement . This stereochemical variation is critical for analytical method development, as it directly impacts chromatographic retention, mass spectrometric fragmentation, and biological target engagement, thus serving as a vital reference material in quality control, impurity profiling, and stability studies .

Why Generic Substitution of Sofosbuvir Impurity I Fails: Critical Need for Stereo- and Structure-Specific Reference Standards


Interchange of Sofosbuvir impurity I with other Sofosbuvir-related impurities or analogs without rigorous analytical confirmation is scientifically unjustifiable. The compound's specific stereochemical configuration directly determines its distinct chromatographic retention time (RT) of 5.704 min under validated RP-HPLC conditions, compared to 3.674 min for the parent API Sofosbuvir [1]. This nearly 2.0-minute difference in retention time is a direct consequence of the unique diastereomeric structure of impurity I, which alters its interaction with the stationary phase. Furthermore, other structurally related impurities, such as the de-phenyl impurity (CAS 1190307-88-0) or the 3'-S isomer, exhibit entirely different retention characteristics and mass spectrometric profiles [2]. Consequently, substitution with any alternative reference material would compromise the accuracy, specificity, and reproducibility of analytical methods, leading to erroneous impurity quantification and potential regulatory compliance failures in pharmaceutical quality control .

Quantitative Differentiation Evidence: Sofosbuvir Impurity I (CAS 2164516-85-0) vs. Sofosbuvir and Related Impurities


Chromatographic Retention Time Differentiation: Impurity I vs. Sofosbuvir

Under validated RP-HPLC conditions using an Agilent Eclipse XDB-C18 column (4.6 × 250 mm, 5 μm) and an isocratic mobile phase of 0.1% trifluoroacetic acid in water:acetonitrile (50:50), Sofosbuvir impurity I exhibits a retention time (RT) of 5.704 min, while the parent drug Sofosbuvir has an RT of 3.674 min [1]. The method was validated according to ICH guidelines, demonstrating a relative standard deviation (RSD) for the impurity of 0.043, indicating high precision [1]. This baseline-resolved separation confirms the impurity's distinct chromatographic behavior, enabling its selective and accurate quantification in the presence of the API.

RP-HPLC Analytical Method Validation Impurity Profiling

Diastereomeric Purity and Analytical Verification: Impurity I vs. Sofosbuvir

Sofosbuvir impurity I is supplied with a certified purity of ≥98% by HPLC, as verified by a Certificate of Analysis (CoA) that includes HPLC chromatograms, MS spectra, and NMR data . This high level of chemical and diastereomeric purity contrasts with the parent API, which is also produced at high purity (>99%) but is a single stereoisomer. The availability of comprehensive analytical data packages for impurity I, including NMR and MS, enables its definitive identification and quantification in complex mixtures, a capability not offered by generic or alternative impurities without such rigorous characterization .

Chiral Purity HPLC Certificate of Analysis

Stereochemical Impact on Polymerase Binding: Impurity I as a Negative Control for Sofosbuvir

As a diastereomer of Sofosbuvir, impurity I possesses a distinct three-dimensional arrangement of atoms that alters its interaction with the HCV NS5B polymerase active site . While Sofosbuvir demonstrates potent inhibition of HCV RNA replication, the diastereomeric impurity is expected to exhibit significantly reduced or no inhibitory activity due to the stereochemical mismatch. This is a class-level inference based on the well-established principle of stereospecificity in enzyme-substrate and drug-target interactions [1]. The impurity can therefore serve as a stereochemical negative control in biochemical assays, helping to validate the specificity of Sofosbuvir's mechanism of action.

HCV NS5B Polymerase Diastereomer Binding Affinity

Stability and Storage Specifications: Impurity I vs. Sofosbuvir

Sofosbuvir impurity I is recommended for storage at -20°C to ensure long-term stability, as indicated in its product specification . This contrasts with the storage conditions for the API Sofosbuvir, which is typically stored at room temperature (20-25°C) [1]. The lower storage temperature requirement for impurity I suggests a higher susceptibility to thermal degradation or hydrolytic instability, likely due to its specific stereochemical configuration. This distinct stability profile necessitates dedicated handling protocols and reinforces the compound's unique identity, separate from the parent API.

Storage Conditions Stability Reference Standard

Synthesis and Origin: Impurity I as a Distinct Process-Related Impurity

Sofosbuvir impurity I is a process-related impurity formed during the multi-step synthesis of Sofosbuvir [1]. It is specifically identified as a diastereomer of Sofosbuvir, meaning it shares the same molecular formula but differs in the spatial arrangement of atoms around one or more chiral centers . This contrasts with other impurities, such as the de-phenyl impurity (CAS 1190307-88-0), which is a structural analog lacking the phenyl group. The specific synthetic origin and diastereomeric nature of impurity I dictate its unique behavior in analytical systems and its relevance to quality control.

Process Impurity Synthesis Diastereomer

Optimal Research and Industrial Applications for Sofosbuvir Impurity I (CAS 2164516-85-0)


Pharmaceutical Quality Control: HPLC Method Development and Validation for Impurity I

Sofosbuvir impurity I serves as the primary reference standard for developing and validating a specific, accurate, and robust RP-HPLC method for the quantification of this impurity in Sofosbuvir API and finished drug products. The validated method, with a retention time of 5.704 min for impurity I and 3.674 min for Sofosbuvir, enables precise and selective determination of impurity levels, ensuring compliance with ICH Q3A/B guidelines [1]. The high purity (≥98%) and comprehensive analytical data package support method ruggedness and reproducibility .

Stability Studies: Monitoring Degradation Pathways and Forced Degradation

As a structurally characterized impurity, Sofosbuvir impurity I is an essential marker for monitoring the stability of Sofosbuvir drug substances and products. Its distinct chromatographic retention (5.704 min) allows for tracking its formation or increase during long-term, accelerated, and forced degradation studies. The compound's specific storage requirement (-20°C) highlights its relative instability compared to the API, making it a critical analyte for assessing product shelf-life and packaging integrity .

Analytical Method Transfer and Pharmacopoeial Compliance

Sofosbuvir impurity I, as a defined process-related impurity, is a crucial reference material for the transfer of validated analytical methods between laboratories and for demonstrating compliance with pharmacopoeial standards. The availability of detailed structural and analytical characterization (HPLC, MS, NMR) ensures that the reference standard can be reliably used to calibrate instruments, verify system suitability, and confirm the identity of impurity peaks across different analytical platforms . This is particularly important for generic drug manufacturers seeking ANDA approval.

Mechanistic and Biochemical Studies: Stereochemical Control in NS5B Polymerase Assays

Sofosbuvir impurity I, as a diastereomer of Sofosbuvir, can be employed as a stereochemical negative control in biochemical assays designed to study the interaction of Sofosbuvir with the HCV NS5B polymerase. While not a direct inhibitor itself, its presence allows researchers to validate the stereospecificity of the drug-target interaction. This application is critical for confirming that observed antiviral activity is indeed due to the correct stereoisomer and for investigating potential off-target effects related to stereochemical impurities [2].

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